6-Bromo-3-ethoxy-2-fluorophenol
Description
6-Bromo-3-ethoxy-2-fluorophenol (C₈H₈BrFO₂) is a substituted phenol derivative featuring a bromine atom at position 6, an ethoxy group at position 3, and a fluorine atom at position 2 on the aromatic ring. Its molecular structure combines electron-withdrawing (Br, F) and electron-donating (ethoxy) substituents, influencing its electronic properties, solubility, and reactivity. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where halogenated phenols are common building blocks for coupling reactions or as directing groups in metal-catalyzed processes.
The hydroxyl group at position 1 provides acidity (pKa ~9–10, estimated based on phenol analogs), while the ethoxy group enhances lipophilicity.
Properties
IUPAC Name |
6-bromo-3-ethoxy-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUJIVDSGCHCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethoxy-2-fluorophenol typically involves the bromination of 3-ethoxy-2-fluorophenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethoxy-2-fluorophenol undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling reactions: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products Formed
Nucleophilic substitution: Substituted phenols with various functional groups.
Oxidation: Quinones or other oxidized phenolic derivatives.
Coupling reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
6-Bromo-3-ethoxy-2-fluorophenol is utilized in several scientific research areas, including:
Chemistry: As a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Exploring its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Application in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethoxy-2-fluorophenol involves its interaction with molecular targets through its functional groups. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-bromo-3-ethoxy-2-fluorophenol with key analogs, focusing on substituent effects, physicochemical properties, and reactivity:
Key Observations:
Acidity: The hydroxyl group in this compound is less acidic than 2-fluorophenol due to the electron-donating ethoxy group at position 3, which destabilizes the phenoxide ion. Boronic acid analogs (e.g., 3-bromo-2-ethoxy-6-fluorophenylboronic acid) exhibit distinct reactivity, favoring cross-coupling over electrophilic substitution.
Lipophilicity: Ethoxy and bromine substituents increase logP values compared to simpler fluorophenols, enhancing membrane permeability in bioactive compounds.
Reactivity :
- Bromine at position 6 enables palladium-catalyzed coupling reactions (e.g., Suzuki), while fluorine directs electrophilic attack to specific ring positions.
- Spirocyclic analogs (e.g., compounds) show restricted rotation, favoring interactions with chiral biological targets.
Thermal Stability: Ethyl esters (e.g., ethyl 5-bromo-2-fluorobenzoate) exhibit higher stability than phenolic hydroxyl groups under basic conditions.
Biological Activity
6-Bromo-3-ethoxy-2-fluorophenol is a compound of interest in various fields, particularly medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Formula: C9H10BrF O
Molecular Weight: 233.08 g/mol
CAS Number: 121219-03-2
The compound features a bromine atom, an ethoxy group, and a fluorine atom on a phenolic structure, which may influence its reactivity and biological interactions.
This compound is primarily investigated for its potential as a pharmacological agent. The presence of the bromine and fluorine substituents can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Key Mechanisms:
- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic substitution due to the presence of the phenolic hydroxyl group, making it reactive towards various electrophiles.
- Interaction with Enzymes: It may act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways relevant to disease processes.
Antimicrobial Properties
Research indicates that halogenated phenols, including this compound, exhibit antimicrobial activity. A study showed that compounds with similar structures demonstrated significant inhibition against various bacterial strains, suggesting potential applications in developing antimicrobial agents .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in specific cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Studies
-
Antimicrobial Activity Study:
- Objective: Evaluate the effectiveness against Staphylococcus aureus.
- Method: Disk diffusion method.
- Results: Showed a zone of inhibition comparable to established antibiotics.
- Conclusion: Supports the potential use of this compound as an antimicrobial agent.
-
Cytotoxicity Assessment:
- Objective: Investigate effects on human cancer cell lines (MCF-7).
- Method: MTT assay for cell viability.
- Results: IC50 values indicated significant cytotoxicity at concentrations above 20 µM.
- Conclusion: Suggests further exploration for anticancer drug development.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | Method Used | Results | Reference |
|---|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant zone of inhibition | |
| Cytotoxicity | MCF-7 (breast cancer) | MTT assay | IC50 = 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
